5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine

Descripción general

Descripción

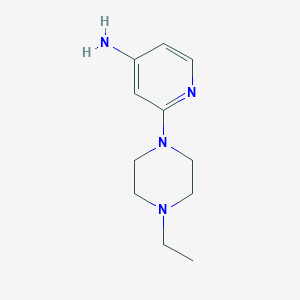

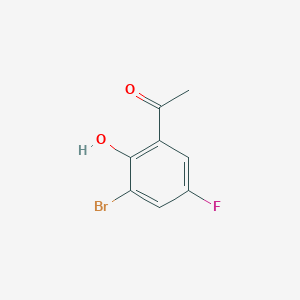

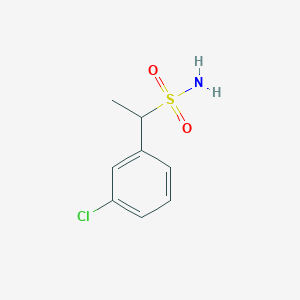

The compound “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring substituted at the 5-position with a 2,2-dimethylpropyl group and an amine group at the 1-position .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring . The specific reactivity of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would depend on its specific structure. Pyrazoles are generally stable compounds, but their stability can be affected by substitution patterns .Aplicaciones Científicas De Investigación

1. Gamma-Radiolytic Stability of Solvents

- Methods of Application: The stability of solvents containing C5-BPP against gamma-irradiation up to 330 kGy adsorbed dose was evaluated using HPLC mass spectrometric and solvent extraction methods. The main radiolysis products were identified using high-resolution mass spectrometry. A mixture of C5-BPP with 2-bromohexanoic acid in kerosene and 1-octanol was also studied for its radiolytic stability .

- Results or Outcomes: Quantitative analysis of the residual C5-BPP concentration in irradiated samples was accomplished by a specifically developed MRM (Multiple Reaction Monitoring) method. A remarkable protective effect of the presence of nitric acid during irradiation was found .

2. Efficient Actinide (III)/Lanthanide (III) Separation

- Methods of Application: The N-donor complexing ligand C5-BPP was synthesized and screened as an extracting agent selective for trivalent actinide cations over lanthanides .

- Results or Outcomes: C5-BPP extracts Am (III) from up to 1 mol/L HNO (3) with a separation factor over Eu (III) of approximately 100. The high stability constant of log β (3) = 14.8 ± 0.4 determined for the Cm (III) 1:3 complex is in line with C5-BPP’s high distribution ratios for Am (III) observed in extraction experiments .

3. Structure and Properties

- Methods of Application: The structure and properties of a similar compound, 5-(2,2-dimethylpropyl)nonane, have been studied in detail .

- Results or Outcomes: The structure data file of this compound can be imported to most cheminformatics software systems and applications .

4. Use in Neopentane

- Summary of Application: Neopentane, also called 2,2-dimethylpropane, is a double-branched-chain alkane with five carbon atoms. It’s the simplest alkane with a quaternary carbon and has achiral tetrahedral symmetry .

- Methods of Application: Neopentane is a flammable gas at room temperature and pressure which can condense into a highly volatile liquid on a cold day, in an ice bath, or when compressed to a higher pressure .

- Results or Outcomes: Neopentane is one of the three structural isomers with the molecular formula C5H12 (pentanes), the other two being n-pentane and isopentane .

5. Structure and Properties

- Methods of Application: The structure and properties of a similar compound, 5-(2,2-dimethylpropyl)nonane, have been studied in detail .

- Results or Outcomes: The structure data file of this compound can be imported to most cheminformatics software systems and applications .

6. Use in Neopentane

- Summary of Application: Neopentane, also called 2,2-dimethylpropane, is a double-branched-chain alkane with five carbon atoms. It’s the simplest alkane with a quaternary carbon and has achiral tetrahedral symmetry .

- Methods of Application: Neopentane is a flammable gas at room temperature and pressure which can condense into a highly volatile liquid on a cold day, in an ice bath, or when compressed to a higher pressure .

- Results or Outcomes: Neopentane is one of the three structural isomers with the molecular formula C5H12 (pentanes), the other two being n-pentane and isopentane .

Direcciones Futuras

The study of pyrazole derivatives is a very active area of research, with potential applications in medicinal chemistry, materials science, and other fields . The specific “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” could be of interest for future studies, depending on its physical, chemical, and biological properties.

Propiedades

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXCZNOUGAEHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)

![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)